molecular formula C11H21NO4 B14076170 trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine

trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine

Cat. No.: B14076170
M. Wt: 231.29 g/mol
InChI Key: UQACEQMXLUFODR-DTWKUNHWSA-N
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Description

Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methoxy group attached to a pyrrolidine ring. It is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde or a similar reagent.

    Methoxylation: The methoxy group is typically introduced through a methylation reaction, using reagents such as methyl iodide or dimethyl sulfate.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, offering advantages such as improved reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3S,4S)-3-(hydroxymethyl)-4-ethoxypyrrolidine-1-carboxylate
  • tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
  • tert-butyl (3S,4S)-3-(hydroxymethyl)-4-ethoxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The combination of the tert-butyl ester group and the pyrrolidine ring also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-13)9(6-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

UQACEQMXLUFODR-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)CO

Origin of Product

United States

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